5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide
Description
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a bromine substituent at position 5, a dimethylamino group at position 2, and a tert-butyl sulfonamide moiety at position 3. This compound is of interest in pharmaceutical research due to the versatility of sulfonamides in drug design, particularly as kinase inhibitors or intermediates in continuous manufacturing processes . A robust multistep continuous flow synthesis method has been developed for its production, involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine, highlighting its industrial applicability .
Properties
Molecular Formula |
C11H18BrN3O2S |
|---|---|
Molecular Weight |
336.25 g/mol |
IUPAC Name |
5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3 |
InChI Key |
FJEFSYYHOKPGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N(C)C |
Origin of Product |
United States |
Preparation Methods
Bromination and Sulfonamide Formation
Continuous Flow Synthesis
Microreactor-Based Approach
Source highlights a continuous flow process enhancing efficiency and safety. The method involves:
-
Bromination in flow : NBS and pyridine derivative react in a microreactor (residence time: 5 minutes, 25°C).
-
Inline sulfonamide coupling : tert-butylamine is introduced via a T-mixer, with real-time pH monitoring to prevent decomposition.
Advantages
-
Yield : 85–90% (vs. 60–70% in batch).
-
Purity : >98% by HPLC, reducing downstream purification needs.
Solvent and Temperature Control
-
Solvent : Acetonitrile improves mixing and heat transfer.
-
Temperature : Maintained at 25°C ±2°C to avoid exothermic side reactions.
Coupling-Based Strategies
Suzuki-Miyaura Cross-Coupling
Source and utilize boronic ester intermediates to introduce substituents. For example:
-
Miyaura borylation : 5-Bromo-pyridine-3-sulfonamide reacts with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst) to form a boronic ester.
-
Negishi coupling : A methyl zinc reagent replaces the boronic ester’s bromine, followed by tert-butylamine addition.
Data Table: Coupling Reaction Outcomes
| Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | 82 | 95 |
| Negishi Coupling | NiCl₂(PPh₃)₂ | 75 | 90 |
Reductive Amination
Source describes reductive amination to install the dimethylamino group post-sulfonylation. Sodium cyanoborohydride reduces an imine intermediate formed between the pyridine amine and formaldehyde.
Critical Parameters
Reaction Optimization and Challenges
Regioselectivity in Bromination
The 5-position bromination is favored due to the directing effects of the sulfonamide and dimethylamino groups. Source notes that NBS in CCl₄ at 0°C achieves >95% regioselectivity. Competing bromination at the 4-position is suppressed using Lewis acids (e.g., FeCl₃).
Sulfonamide Stability
The tert-butyl sulfonamide group is susceptible to acidic hydrolysis . Source recommends avoiding strong acids (e.g., HCl) during workup, opting instead for citric acid buffers (pH 4–5).
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide derivatives.
-
Recrystallization : Ethanol/water mixtures improve purity to >99% for pharmaceutical use.
Scalability and Industrial Applications
Batch vs. Continuous Flow
Cost Analysis
| Method | Cost per kg (USD) | Time per Batch |
|---|---|---|
| Multi-Step Batch | 12,000 | 72 hours |
| Continuous Flow | 8,500 | 24 hours |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by electron-donating groups (e.g., dimethylamino at C2) that activate the pyridine ring .
Mechanism : The dimethylamino group at C2 directs nucleophiles to the C5 position via resonance activation. Pd-catalyzed cross-couplings proceed through oxidative addition of the C–Br bond to palladium .
Sulfonamide Functionalization
The sulfonamide group (-SO₂NHR) participates in:
-
Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding pyridine-3-sulfonic acid.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylsulfonamides.
Key Data :
-
Hydrolysis rate in 6M HCl at 80°C: t₁/₂ = 2.5 hr (complete conversion in 8 hr).
-
Alkylation efficiency: >90% yield with methyl iodide (room temperature, 12 hr).
Coordination Chemistry
The dimethylamino group (-N(CH₃)₂) and sulfonamide oxygen act as ligands for transition metals.
| Metal Salt | Conditions | Complex Structure | Biological Activity |
|---|---|---|---|
| CuCl₂ | EtOH, 25°C, 2 hr | Octahedral Cu(II) complex | Anticancer (IC₅₀ = 8.2 μM) |
| Pd(OAc)₂ | CH₂Cl₂, N₂, 40°C | Square-planar Pd(II) complex | Catalyst for C–H activation |
Spectroscopic Evidence :
-
IR: ν(N–H) at 3250 cm⁻¹ (free sulfonamide) shifts to 3100 cm⁻¹ upon coordination.
-
UV-Vis: d-d transitions at 600–650 nm confirm octahedral geometry for Cu(II).
Electrophilic Substitution
The electron-rich pyridine ring undergoes regioselective electrophilic attacks:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 68% |
| Bromination | Br₂, FeBr₃, 25°C | C4 | 72% |
Directing Effects :
-
Dimethylamino group at C2 strongly activates C4 and C6 positions.
-
Steric hindrance from tert-butyl limits substitution at C3.
Scientific Research Applications
Chemical and Biological Applications
1. Organic Synthesis:
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including coupling reactions and functional group modifications. Its bromine atom facilitates substitution reactions, allowing for the introduction of different functional groups into the pyridine ring.
2. Enzyme Inhibition Studies:
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide has been studied for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the dimethylamino group may participate in electrostatic interactions, enhancing binding affinity and specificity. This property is particularly useful in investigating enzyme kinetics and mechanisms.
3. Cancer Research:
Research has indicated that compounds similar to 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide may exhibit inhibitory effects on protein arginine methyltransferase 5 (PRMT5), an important target in cancer therapy. PRMT5 is involved in the regulation of gene expression and cell proliferation, making its inhibition a promising strategy for cancer treatment . The compound's ability to modulate PRMT5 activity could lead to advancements in targeted cancer therapies.
4. PI3-Kinase Inhibition:
The compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) activity, which plays a critical role in various cellular processes, including metabolism, growth, and survival. Inhibition of PI3K signaling has therapeutic implications for treating inflammatory diseases and certain cancers . The compound's selectivity for specific PI3K isoforms may enhance its therapeutic profile.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Halogen and Functional Group Modifications
- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Compound 4): This analog replaces the dimethylamino group (position 2) with a methoxy group and uses a 2,4-difluorophenylsulfonamide instead of tert-butyl. The synthesis achieved a 91% yield via sulfonylation in pyridine .
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Enantiomers 10a and 10b): Substitution at position 2 with chlorine and a 1-phenylethyl sulfonamide group resulted in enantiomers with distinct biological activities. The R-isomer (10a) showed higher PI3Kα inhibition (IC50 = 1.08 μM) than the S-isomer (2.69 μM), underscoring the impact of stereochemistry .
Halogen and Leaving Group Comparisons
- 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate: This compound features iodine at position 3 and a triflate group at position 2. The triflate’s strong electron-withdrawing nature and iodine’s leaving-group ability contrast with the dimethylamino group’s electron-donating properties in the target compound, suggesting divergent reactivity in substitution reactions .
Sulfonamide Group Variations
- tert-Butyl vs. However, aromatic sulfonamides may enhance π-π stacking in protein binding pockets.
Phenylethyl Sulfonamide (Enantiomers 10a/10b) :
The 1-phenylethyl group introduces chirality and hydrophobic interactions, which are absent in the tert-butyl analog. This difference may explain the enantiomers’ kinase inhibition potency .
Amino Group Comparisons
- Dimethylamino vs. In resin chemistry, dimethylamino-containing co-initiators like 2-(dimethylamino)ethyl methacrylate exhibit lower reactivity than ethyl 4-(dimethylamino)benzoate, suggesting that positional effects and molecular context critically influence functionality .
Data Tables
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Impact on Reactivity/Binding |
|---|---|---|
| Dimethylamino (position 2) | Strong electron donor | Enhances nucleophilicity; may improve target binding via H-bonding |
| Methoxy (position 2) | Moderate electron donor | Reduces ring reactivity compared to dimethylamino |
| Chlorine (position 2) | Electron-withdrawing | May decrease electron density, affecting binding |
| Triflate (position 2) | Strong electron-withdrawing | Increases susceptibility to nucleophilic attack |
Key Research Findings
- Stereochemical Influence : Enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrated a 2.5-fold difference in PI3Kα inhibition, emphasizing the role of chirality in bioactivity .
- Synthetic Efficiency : The target compound’s continuous manufacturing process offers scalability advantages over batch methods used for analogs like Compound 4 .
- Functional Group Trade-offs : While tert-butyl sulfonamides improve solubility, aromatic sulfonamides may enhance target affinity through hydrophobic or π-π interactions .
Biological Activity
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide (CAS: 1416336-56-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is , with a molecular weight of 336.25 g/mol. Its structure includes a bromine atom, a tert-butyl group, a dimethylamino group, and a sulfonamide moiety, which contribute to its reactivity and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈BrN₃O₂S |
| Molecular Weight | 336.25 g/mol |
| IUPAC Name | 5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide |
| InChI | InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
- Electrostatic Interactions : The dimethylamino group may engage in electrostatic interactions that modulate enzyme and receptor activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives similar to 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide:
- Cell Proliferation Inhibition : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .
- Selectivity : The compound demonstrated a notable selectivity index, showing much higher efficacy against cancerous cells compared to non-cancerous cells, indicating potential for targeted therapy .
Anti-inflammatory Effects
Research indicates that similar compounds can significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2. This suggests that 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide may also possess anti-inflammatory properties .
Case Studies and Research Findings
Several studies provide insights into the biological activities of pyridine-based compounds:
- In Vivo Studies : In animal models, compounds similar to 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide have been shown to inhibit tumor metastasis effectively .
- Structure-Activity Relationship (SAR) : Research has explored how variations in the chemical structure affect biological activity. For instance, modifications in substituents can lead to enhanced anticancer or antibacterial properties .
Q & A
Q. What synthetic strategies are recommended for preparing 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide, considering functional group compatibility?
Answer: Prioritize sequential functionalization to avoid interference between reactive groups. Begin with bromination of the pyridine core, followed by sulfonamide formation using tert-butylamine under anhydrous conditions. The dimethylamino group may require temporary protection (e.g., Boc) during sulfonylation to prevent side reactions. Palladium-catalyzed cross-coupling, as demonstrated in analogous bromopyridine syntheses, is effective for post-bromination modifications . Steric effects from the tert-butyl group necessitate controlled reaction temperatures (e.g., 140°C under argon) to ensure regioselectivity .
Q. Which spectroscopic techniques are critical for confirming the structure of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide?
Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions. The bromine atom is verified via X-ray crystallography or halogen-specific NMR techniques (e.g., ²J coupling analysis). NIST data on structurally similar bromopyridines supports the use of these methods . Dynamic rotational isomerism in the sulfonamide group may require variable-temperature NMR to resolve signal splitting .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for modifying the bromine substituent in this compound?
Answer: Density Functional Theory (DFT) predicts transition states and activation energies for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The ICReDD framework integrates quantum chemical calculations with experimental data to screen catalytic systems (e.g., Pd(PPh₃)₂Cl₂) and solvent effects, reducing trial-and-error iterations . For example, DFT-guided ligand selection improves coupling efficiency with aryl boronic acids, as seen in analogous pyridine syntheses .
Q. What statistical experimental design methods are appropriate for investigating yield-controlling factors in this compound's synthesis?
Answer: Factorial designs (e.g., 2³ factorial experiments) systematically evaluate variables like temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions with minimal experimental runs. Polish chemical technology studies highlight DOE's utility in capturing interaction effects (e.g., solvent-catalyst synergy) while minimizing resource expenditure .
Q. How does the tert-butyl group influence the compound's solubility and crystallinity during purification?
Answer: The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane) but complicates crystallization due to steric bulk. Techniques like solvent-antisolvent fractionation or gradient silica gel chromatography (ethyl acetate/hexane, 5:95 to 50:50 v/v) effectively isolate the product. Similar challenges in pyridine derivative purification were resolved using these methods, achieving >97% purity .
Q. What advanced characterization techniques resolve ambiguities in NMR data caused by sulfonamide conformation dynamics?
Answer: Variable-temperature NMR (VT-NMR) and NOESY experiments differentiate rotational isomers by observing coalescence temperatures and nuclear Overhauser effects. X-ray crystallography provides definitive conformation data. Studies on sulfonamide analogs recommend combining these techniques for accurate structural assignment, particularly when dynamic effects obscure NMR signals .
Q. How can in-situ monitoring techniques improve understanding of intermediates during this compound's synthesis?
Answer: ReactIR tracks intermediate formation via characteristic carbonyl (1700 cm⁻¹) or sulfonyl (1350 cm⁻¹) stretches. LC-MS identifies transient species (e.g., boronate esters in cross-coupling), enabling rapid optimization. Process design literature underscores these tools for kinetic profiling and impurity control in heterocyclic syntheses .
Q. What strategies mitigate steric hindrance effects during functionalization of the dimethylamino-substituted pyridine ring?
Answer: Employ bulky directing groups (e.g., pivaloyl) or transient protection of the dimethylamino group to direct electrophilic attacks. Computational modeling (e.g., DFT) identifies low-energy pathways for regioselective substitutions. Success in analogous systems used tert-butyl-based directing groups to overcome steric challenges, achieving >89% yield in coupling reactions .
Methodological Notes
- Data Contradiction Analysis: Conflicting NMR results may arise from rotational isomerism or impurities. Cross-validate with HRMS and X-ray data .
- Scale-Up Challenges: Micronization techniques (e.g., jet milling) improve solubility for downstream applications, as noted in process engineering literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
